molecular formula C9H7Br B2443920 1-(Bromomethyl)-3-ethynylbenzene CAS No. 2092915-03-0

1-(Bromomethyl)-3-ethynylbenzene

Cat. No.: B2443920
CAS No.: 2092915-03-0
M. Wt: 195.059
InChI Key: XVPZTTMGGIHZMQ-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as intermediates in organic synthesis. They contain a bromomethyl group (-CH2Br), which is a good leaving group, making these compounds useful in substitution reactions .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the bromination of a methyl group . This can be achieved using various brominating agents, and the conditions can be optimized to improve the yield .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds is influenced by the presence of the bromomethyl group . The bromine atom in this group can participate in various chemical transformations .


Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For example, they can participate in substitution reactions, where the bromomethyl group acts as a leaving group .


Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds are influenced by their molecular structure. For example, the presence of the bromomethyl group can affect the compound’s reactivity, stability, and conformational preferences.

Scientific Research Applications

Crystal Structure and Solvate Formation

1-(Bromomethyl)-3-ethynylbenzene has been studied for its solvate formation capabilities, with research detailing the crystal structures of its solvates. These studies highlight the compound's ability to form different solvates, revealing insights into its crystalline environments and the impact on its conformation. The research underscores its potential in crystal engineering and the study of molecular interactions within crystal structures (Szlachcic, Migda, & Stadnicka, 2007).

Chemical Synthesis and Functionalization

Another aspect of research on this compound involves its utilization in chemical synthesis. Studies have demonstrated its role in regioselective bromination reactions and the subsequent conversion into valuable chemical intermediates. This includes the synthesis of sulfur-functionalized benzoquinones, showcasing the compound's versatility in organic synthesis (Aitken, Jethwa, Richardson, & Slawin, 2016).

Polymer and Materials Science

In materials science, this compound has been explored for its role in fabricating crosslinked polybenzimidazole membranes. These membranes exhibit enhanced mechanical strength and conductivity, making them suitable for high-temperature proton exchange membrane fuel cells. The research highlights the compound's contribution to developing advanced materials for sustainable energy applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).

Supramolecular Chemistry

The compound also plays a significant role in supramolecular chemistry, with studies focusing on its interactions and packing behavior in crystal structures. Research in this area explores the intermolecular interactions mediated by bromo and bromomethyl groups, providing insights into the design of molecular assemblies with specific properties (Nestler, Schwarzer, & Gruber, 2018).

Solar Energy Applications

Furthermore, this compound derivatives have been investigated in the context of solar energy, particularly in the synthesis of functionalized acceptors for polymer solar cells. This research demonstrates the potential of these compounds in enhancing the performance of solar cells, indicating their importance in the development of renewable energy technologies (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it might participate in nucleophilic reactions involving benzene derivatives . The bromomethyl group attached to the benzene ring can act as an electrophile, attracting electron-rich species or nucleophiles.

Mode of Action

The mode of action of 1-(Bromomethyl)-3-ethynylbenzene involves its interaction with its targets through nucleophilic substitution reactions . The bromine atom in the bromomethyl group attached to the benzene ring can be replaced by a nucleophile in a reaction. This substitution can lead to the formation of new compounds, depending on the nucleophile involved in the reaction.

Biochemical Pathways

It can be involved in various organic synthesis reactions, potentially affecting the synthesis of other organic compounds . The exact downstream effects would depend on the specific reactions and the biological context in which they occur.

Pharmacokinetics

Like other organic compounds, its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it undergoes and the context in which these reactions occur. For instance, in a nucleophilic substitution reaction, it can lead to the formation of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, temperature, pH, and the solvent in which the reaction takes place . For instance, in a Suzuki-Miyaura coupling reaction, the choice of boron reagents can influence the reaction outcome .

Safety and Hazards

Bromomethyl compounds can pose various safety hazards. They can be harmful if swallowed, in contact with skin, or if inhaled . They can also cause skin and eye irritation, and may be suspected of causing cancer .

Properties

IUPAC Name

1-(bromomethyl)-3-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZTTMGGIHZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092915-03-0
Record name 1-(bromomethyl)-3-ethynylbenzene
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